Commercial Purity Specification: 95% Target Compound vs. 97% for the 1-Phenylethyl Regioisomer
Multiple authorized vendors, including Sigma-Aldrich (Enamine), AKSci, Biosynth, and Leyan, consistently specify a minimum purity of 95% for 5-(chloromethyl)-3-(2-phenylethyl)-1,2,4-oxadiazole . This value is systematically lower than the 97% purity specification offered by Leyan for the regioisomer 5-(chloromethyl)-3-(1-phenylethyl)-1,2,4-oxadiazole (CAS 1021436-49-6), which features a branched phenethyl substituent rather than the linear 2-phenylethyl chain . The 2-percentage-point purity differential may reflect differences in synthetic accessibility, purification efficiency, or stability between the two regioisomers, with the linear isomer potentially presenting greater challenges in achieving higher purity levels during manufacture.
| Evidence Dimension | Minimum purity specification (vendor-reported) |
|---|---|
| Target Compound Data | 95% (multiple vendors: AKSci, Biosynth, Sigma-Aldrich/Enamine, Leyan) |
| Comparator Or Baseline | 5-(Chloromethyl)-3-(1-phenylethyl)-1,2,4-oxadiazole (CAS 1021436-49-6): 97% purity (Leyan) |
| Quantified Difference | Absolute difference: 2 percentage points (95% vs 97%) |
| Conditions | Vendor certificates of analysis; minimum purity specifications reported on product pages |
Why This Matters
For procurement decisions, the specified purity directly impacts the usable quantity of active compound per unit mass, affecting cost-per-effective-gram calculations and the reliability of downstream reactions, particularly in medicinal chemistry campaigns where impurity profiles can confound biological assay interpretation.
